molecular formula C16H19NO3S2 B8230798 2-Methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate CAS No. 201611-94-1

2-Methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate

Cat. No. B8230798
M. Wt: 337.5 g/mol
InChI Key: MPQJAYXCSMTMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate is a useful research compound. Its molecular formula is C16H19NO3S2 and its molecular weight is 337.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate involves the reaction of 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid with 2-methoxyethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting ester can be purified by column chromatography.

Starting Materials
4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid, 2-methoxyethanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Reaction
Step 1: Dissolve 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid (1 equiv.) and DCC (1.2 equiv.) in dry dichloromethane., Step 2: Add DMAP (0.1 equiv.) to the reaction mixture and stir for 10 minutes at room temperature., Step 3: Slowly add 2-methoxyethanol (1.2 equiv.) to the reaction mixture and stir for 24 hours at room temperature., Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 5: Concentrate the filtrate under reduced pressure., Step 6: Purify the resulting ester by column chromatography using a suitable solvent system.

properties

IUPAC Name

2-methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-16(12-17,9-8-14(18)20-11-10-19-2)22-15(21)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQJAYXCSMTMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OCCOC)(C#N)SC(=S)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

201611-94-1
Details Compound: Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201611-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901123028
Record name Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate

CAS RN

201611-94-1
Record name Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.